

5-Chlorotubercidin vs. 5-Iodotubercidin: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	5-Chlorotubercidin	
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For researchers, scientists, and drug development professionals, understanding the nuanced differences between analogous molecular compounds is critical for advancing therapeutic discovery. This guide provides a detailed comparison of the biological activities of **5-Chlorotubercidin** and 5-lodotubercidin, supported by experimental data and protocols.

Both **5-Chlorotubercidin** and 5-lodotubercidin belong to the class of pyrrolopyrimidine nucleoside analogs and are recognized as kinase inhibitors. While 5-lodotubercidin has been extensively studied, data on **5-Chlorotubercidin** is less abundant. However, structure-activity relationship (SAR) studies on halogenated tubercidins provide a basis for a comparative analysis of their potential activities.

Kinase Inhibition Profile

5-lodotubercidin is a potent inhibitor of several kinases, with its primary target being Adenosine Kinase (AK).[1][2][3][4][5] It also demonstrates inhibitory activity against a range of other kinases, including Haspin, Casein Kinase 1 (CK1), and Protein Kinase A (PKA).[1][4][5]

While specific IC50 values for **5-Chlorotubercidin** are not widely reported in the available literature, research on a series of 5-halogenated tubercidin derivatives as inhibitors of the serine/threonine kinase Haspin has revealed a clear trend in activity. This research indicates that the inhibitory potency increases with the size and polarizability of the halogen atom at the 5-position, following the order: Fluoro < Chloro < Bromo < Iodo. This suggests that **5-Chlorotubercidin** is a less potent inhibitor of Haspin than 5-Iodotubercidin. This trend is



attributed to the formation of halogen-aromatic π interactions that influence the inhibitor's residence time at the active site.

Table 1: Comparative Kinase Inhibition Data

Kinase Target	5-lodotubercidin IC50	5-Chlorotubercidin IC50
Adenosine Kinase	26 nM[1][2][3][4][5]	Data not available
Haspin	5-9 nM[6]	Expected to be > 9 nM
Casein Kinase 1 (CK1)	0.4 μM[1][4][5]	Data not available
Protein Kinase A (PKA)	5-10 μM[1]	Data not available
Phosphorylase Kinase	5-10 μM[1]	Data not available
Casein Kinase 2 (CK2)	10.9 μM[1]	Data not available
Protein Kinase C (PKC)	27.7 μM[4][5]	Data not available
Insulin Receptor Tyrosine Kinase	3.5 μM[4][5]	Data not available

Cellular Activity: Genotoxicity and p53 Activation

5-lodotubercidin has been identified as a genotoxic agent that causes DNA damage, leading to the activation of the ATM-Chk2-p53 signaling pathway.[1] This activation of the tumor suppressor p53 can induce G2 cell cycle arrest and apoptosis.[1] Studies have shown that 5-lodotubercidin can up-regulate p53 at concentrations as low as 0.25 μ M.[1] The cytotoxicity of 5-lodotubercidin has been demonstrated in cancer cell lines, with an EC50 of 1.88 μ M in HCT116 cells.[1]

There is currently no specific data available in the searched literature regarding the genotoxicity or p53 activation potential of **5-Chlorotubercidin**. However, given its structural similarity to 5-lodotubercidin, it is plausible that it may exhibit similar, albeit potentially less potent, effects.

Table 2: Comparative Cellular Activity



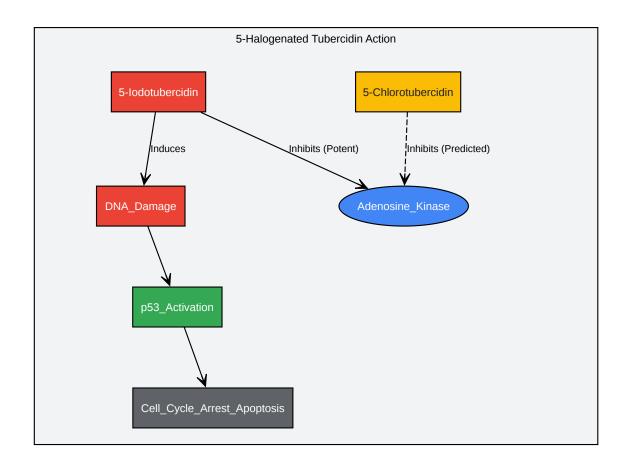
Biological Activity	5-lodotubercidin	5-Chlorotubercidin
Genotoxicity	Induces DNA damage[1]	Data not available
p53 Activation	Strong activator[1]	Data not available
Cytotoxicity (HCT116 cells)	EC50 = 1.88 μM[1]	Data not available

Signaling Pathways

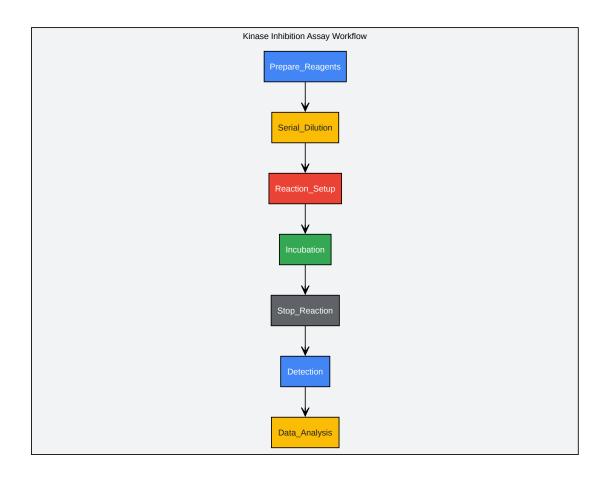
The primary signaling pathway affected by both compounds is expected to be the one downstream of Adenosine Kinase. Inhibition of AK leads to an increase in intracellular and extracellular adenosine levels, which can then modulate various physiological processes through adenosine receptors.

For 5-lodotubercidin, a clear link to the DNA damage response and p53 signaling pathway has been established.









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References

- 1. Identification of 5-lodotubercidin as a Genotoxic Drug with Anti-Cancer Potential PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]



- 4. 5-lodotubercidin | Adenosine Kinase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupress.org [rupress.org]
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